molecular formula C16H9N3O3S B2624163 (E)-2-(4-(furan-2-yl)thiazol-2-yl)-3-(4-nitrophenyl)acrylonitrile CAS No. 868154-83-0

(E)-2-(4-(furan-2-yl)thiazol-2-yl)-3-(4-nitrophenyl)acrylonitrile

Cat. No. B2624163
CAS RN: 868154-83-0
M. Wt: 323.33
InChI Key: UHIQNLMNMMGUFD-XYOKQWHBSA-N
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Description

(E)-2-(4-(furan-2-yl)thiazol-2-yl)-3-(4-nitrophenyl)acrylonitrile, also known as FNTA, is a novel compound that has been synthesized and studied for its potential applications in scientific research. FNTA belongs to the family of thiazole-based compounds and has been shown to possess interesting biological properties that make it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of (E)-2-(4-(furan-2-yl)thiazol-2-yl)-3-(4-nitrophenyl)acrylonitrile involves the interaction of the compound with various biological targets, including enzymes, receptors, and ion channels. This compound has been shown to interact with the microtubule-associated protein tau, which plays a critical role in the pathogenesis of neurodegenerative diseases such as Alzheimer's disease. This compound has been shown to inhibit the aggregation of tau protein and promote its degradation, which makes it a potential candidate for the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of various signaling pathways. This compound has been shown to inhibit the activity of various enzymes such as tyrosine kinase and topoisomerase II, which play critical roles in cell proliferation and DNA replication. This compound has also been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation.

Advantages and Limitations for Lab Experiments

(E)-2-(4-(furan-2-yl)thiazol-2-yl)-3-(4-nitrophenyl)acrylonitrile possesses various advantages and limitations for lab experiments. Some of the advantages of this compound are:
1. Potent biological activity: this compound possesses potent biological activity against various biological targets, which makes it a valuable tool for studying various biological processes.
2. Novel chemical structure: this compound possesses a novel chemical structure, which makes it a potential candidate for the development of new drugs with improved efficacy and safety.
Some of the limitations of this compound are:
1. Moderate yield: The synthesis of this compound has a moderate yield, which makes it challenging to obtain large quantities of the compound for lab experiments.
2. Limited solubility: this compound has limited solubility in aqueous solutions, which makes it challenging to use in some lab experiments.

Future Directions

(E)-2-(4-(furan-2-yl)thiazol-2-yl)-3-(4-nitrophenyl)acrylonitrile possesses various potential future directions for research. Some of the future directions of this compound are:
1. Development of new drug candidates: this compound possesses a novel chemical structure, which makes it a potential candidate for the development of new drugs with improved efficacy and safety.
2. Mechanistic studies: Further mechanistic studies are required to elucidate the exact mechanism of action of this compound and its interaction with various biological targets.
3. In vivo studies: In vivo studies are required to evaluate the efficacy and safety of this compound in animal models and to determine its pharmacokinetic and pharmacodynamic properties.
Conclusion:
This compound is a novel compound that possesses potent biological activity and has been studied for its potential applications in various scientific fields. This compound possesses a novel chemical structure, which makes it a potential candidate for the development of new drugs with improved efficacy and safety. Further research is required to elucidate the exact mechanism of action of this compound and its interaction with various biological targets. In vivo studies are required to evaluate the efficacy and safety of this compound in animal models and to determine its pharmacokinetic and pharmacodynamic properties.

Synthesis Methods

(E)-2-(4-(furan-2-yl)thiazol-2-yl)-3-(4-nitrophenyl)acrylonitrile can be synthesized through a multi-step process involving the reaction of various chemical reagents. The first step involves the condensation of 2-aminothiazole and furfural in the presence of acetic acid to form 2-(furan-2-yl)thiazol-4-amine. This intermediate is then reacted with 4-nitrobenzaldehyde in the presence of sodium acetate and acetic anhydride to yield this compound. The overall yield of this process is moderate, and further optimization is required to improve the efficiency of the synthesis.

Scientific Research Applications

(E)-2-(4-(furan-2-yl)thiazol-2-yl)-3-(4-nitrophenyl)acrylonitrile has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. Some of the notable research applications of this compound are listed below:
1. Anti-cancer activity: this compound has been shown to possess potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The mechanism of action of this compound involves the induction of apoptosis and cell cycle arrest in cancer cells.
2. Anti-inflammatory activity: this compound has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This activity makes this compound a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
3. Antimicrobial activity: this compound has been shown to possess antimicrobial activity against various bacterial and fungal strains. The mechanism of action of this compound involves the disruption of bacterial cell membranes and the inhibition of fungal cell wall synthesis.

properties

IUPAC Name

(E)-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9N3O3S/c17-9-12(8-11-3-5-13(6-4-11)19(20)21)16-18-14(10-23-16)15-2-1-7-22-15/h1-8,10H/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHIQNLMNMMGUFD-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CSC(=N2)C(=CC3=CC=C(C=C3)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)C2=CSC(=N2)/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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